molecular formula C7H15NS3 B13746104 tert-Butylsulfenyl dimethyldithiocarbamate CAS No. 3304-97-0

tert-Butylsulfenyl dimethyldithiocarbamate

Cat. No.: B13746104
CAS No.: 3304-97-0
M. Wt: 209.4 g/mol
InChI Key: RZRJACCZWZTYJY-UHFFFAOYSA-N
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Description

Contextualizing tert-Butylsulfenyl Dimethyldithiocarbamate (B2753861) within the Broader Dithiocarbamate (B8719985) Class

Dithiocarbamates are a versatile class of organosulfur compounds characterized by the functional group R₂NCS₂⁻. organic-chemistry.org These compounds are synthesized from primary or secondary amines and carbon disulfide. nih.gov The resulting dithiocarbamate anion is a powerful chelating agent for many metal ions, leading to a wide array of applications in various fields. nih.gov

The applications of dithiocarbamates are extensive and diverse, including:

Agriculture: They are widely used as fungicides and pesticides. nih.gov

Industrial Processes: They serve as accelerators in the vulcanization of rubber. nih.gov

Medicine: Certain dithiocarbamate derivatives have been investigated for their potential as anticancer agents and for the treatment of diseases like alcoholism. nih.govnih.gov

Analytical Chemistry: Their ability to form stable, often colored, complexes with metals makes them useful reagents for metal detection and separation. nih.gov

Tert-Butylsulfenyl dimethyldithiocarbamate belongs to a subclass of dithiocarbamates where a sulfenyl group (RS-) is attached to one of the sulfur atoms of the dithiocarbamate moiety. This modification distinguishes it from the more common metal salts or simple esters of dithiocarbamic acid, introducing a sulfur-sulfur bond that significantly influences its chemical properties and reactivity.

Significance of the Thiosulfenyl Functionality in Dithiocarbamate Derivatives

The thiosulfenyl functionality (-S-S-) in this compound is of particular chemical interest. This disulfide linkage is known to be a reactive site in many organic molecules. The presence of this group suggests that the compound could act as a sulfur-transfer agent, a characteristic that is of interest in organic synthesis and materials science.

The tert-butyl group, a bulky alkyl substituent, attached to the external sulfur atom is also significant. rsc.org Its steric hindrance can influence the reactivity of the thiosulfenyl group, potentially enhancing the stability of the molecule compared to less hindered analogues. unipd.it This steric bulk may also direct the pathway of chemical reactions involving the sulfur-sulfur bond. rsc.org

The combination of the electron-donating dimethyldithiocarbamate group and the electrophilic nature of the sulfenyl sulfur creates a unique electronic environment within the molecule. This can lead to specific reactivity patterns, making it a target for studies in mechanistic organic chemistry.

Overview of Current Research Trajectories and Academic Significance

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structural motifs suggest several potential areas of academic and industrial research. The broader class of sulfenyl dithiocarbamates is being explored for various applications, and by extension, this compound is relevant to these fields.

Current research on related dithiocarbamate derivatives is focused on the development of:

Novel Agrochemicals: The search for more effective and environmentally benign pesticides continues to be a major driver of dithiocarbamate research. researchgate.net

Pharmaceuticals: The anticancer and antimicrobial properties of various dithiocarbamate complexes are under active investigation. nih.govmdpi.com The ability of dithiocarbamates to modulate biological processes is a key area of study. researchgate.net

Materials Science: Dithiocarbamates are used as precursors for the synthesis of metal sulfide (B99878) nanoparticles and as ligands to modify the surfaces of materials. nih.gov

The academic significance of this compound lies in its potential to contribute to these areas. For instance, its reactivity could be harnessed in the synthesis of novel heterocyclic compounds or as a building block in the creation of new polymers. The study of its decomposition pathways could also provide valuable insights into the chemistry of sulfur-sulfur bonds, which are important in various chemical and biological systems. Further research is needed to fully elucidate the specific properties and potential applications of this particular compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3304-97-0

Molecular Formula

C7H15NS3

Molecular Weight

209.4 g/mol

IUPAC Name

tert-butylsulfanyl N,N-dimethylcarbamodithioate

InChI

InChI=1S/C7H15NS3/c1-7(2,3)11-10-6(9)8(4)5/h1-5H3

InChI Key

RZRJACCZWZTYJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SSC(=S)N(C)C

Origin of Product

United States

Synthetic Methodologies and Strategies for Tert Butylsulfenyl Dimethyldithiocarbamate and Its Analogues

Foundational Synthetic Routes to Dimethyldithiocarbamate (B2753861) Precursors

The cornerstone of synthesizing the target molecule is the efficient preparation of dimethyldithiocarbamate precursors, typically in the form of stable alkali metal salts. These salts serve as versatile nucleophilic reagents for subsequent derivatization.

The most fundamental and widely employed method for the synthesis of dithiocarbamates is the reaction between a primary or secondary amine and carbon disulfide. researchgate.netnih.gov For the preparation of dimethyldithiocarbamate, this involves the condensation of dimethylamine (B145610) with carbon disulfide, typically in the presence of a base such as sodium hydroxide. wikipedia.orgwikipedia.org

The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon atom of carbon disulfide. researchgate.net The presence of a base facilitates the deprotonation of the resulting dithiocarbamic acid, yielding the corresponding dithiocarbamate (B8719985) salt. wikipedia.org This reaction is highly efficient and forms the basis for the industrial production of many dithiocarbamate salts.

Reaction Scheme: HN(CH₃)₂ + CS₂ + NaOH → NaS₂CN(CH₃)₂ + H₂O wikipedia.org

This method is notable for its atom economy and straightforward procedure, making sodium dimethyldithiocarbamate a readily available and cost-effective precursor. organic-chemistry.org

Alkali metal dithiocarbamate salts, such as sodium dimethyldithiocarbamate, are stable, water-soluble solids that serve as excellent nucleophiles. wikipedia.org The dithiocarbamate anion is a soft nucleophile, readily reacting with a variety of electrophiles to form new carbon-sulfur or sulfur-sulfur bonds. wikipedia.org

The derivatization of these salts is a common strategy to synthesize a wide range of dithiocarbamate esters and other derivatives. For instance, the reaction with alkyl halides leads to the formation of S-alkyl dithiocarbamates. organic-chemistry.org This reactivity is pivotal for the subsequent introduction of the tert-butylsulfenyl moiety to the dimethyldithiocarbamate core. The general principle involves a salt metathesis reaction where the alkali metal cation is replaced by the desired electrophilic group. wikipedia.orggoogle.com

Targeted Synthesis of Thiosulfenyl Dithiocarbamates

With the dimethyldithiocarbamate precursor in hand, the next critical step is the formation of the sulfur-sulfur bond to introduce the tert-butylsulfenyl group.

The introduction of the tert-butylsulfenyl group (t-BuS-) is typically achieved by reacting a suitable tert-butylsulfenyl electrophile with the nucleophilic dimethyldithiocarbamate salt. A common and effective electrophile for this purpose is tert-butylsulfenyl chloride (t-BuSCl). researchgate.net

The synthesis of tert-butylsulfenyl chloride can be accomplished through various methods, such as the reaction of tert-butyl disulfide with chlorine gas. google.com Once prepared, tert-butylsulfenyl chloride reacts readily with sulfur nucleophiles. The proposed synthesis of tert-butylsulfenyl dimethyldithiocarbamate would involve the reaction of sodium dimethyldithiocarbamate with tert-butylsulfenyl chloride.

Proposed Reaction Scheme: NaS₂CN(CH₃)₂ + (CH₃)₃CSCl → (CH₃)₃CSSC(S)N(CH₃)₂ + NaCl

This reaction represents a nucleophilic substitution at the sulfenyl sulfur atom, a well-established pathway for the formation of unsymmetrical disulfides and related compounds. The driving force for the reaction is the formation of a stable sodium chloride salt.

Modern synthetic organic chemistry offers a plethora of novel coupling reactions that could be adapted for the synthesis of thiosulfenyl dithiocarbamates. While traditionally used for C-S bond formation, these methods provide a conceptual framework for S-S bond formation as well. researchgate.net

For example, copper-catalyzed cross-coupling reactions have been successfully employed for the synthesis of S-aryl dithiocarbamates from aryl halides and tetraalkylthiuram disulfides. organic-chemistry.org One could envision a similar copper-catalyzed coupling between a tert-butylsulfenyl precursor and a dithiocarbamate.

Furthermore, metal-free coupling strategies are gaining prominence. researchgate.net These often involve the use of activating agents or photocatalysis to facilitate the desired bond formation. organic-chemistry.org The exploration of such methods for the synthesis of this compound could lead to milder reaction conditions and improved functional group tolerance. The development of multicomponent reactions, where multiple starting materials react in a single pot to form a complex product, also presents an innovative avenue for the synthesis of these compounds and their analogues. organic-chemistry.orgnih.gov

Advanced Synthetic Techniques

To enhance the efficiency, selectivity, and environmental friendliness of the synthesis of this compound and its analogues, several advanced synthetic techniques can be considered.

Solvent-Free Reactions: Conducting reactions under solvent-free conditions offers numerous advantages, including reduced waste, lower costs, and often, faster reaction times. organic-chemistry.orgresearchgate.net The condensation of amines with carbon disulfide and an alkyl halide to form dithiocarbamates has been successfully performed without a solvent. organic-chemistry.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. researchgate.net Designing an MCR for the synthesis of thiosulfenyl dithiocarbamates could streamline the synthetic process significantly. nih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions. organic-chemistry.org This technique has been applied to the synthesis of S-alkyl dithiocarbamates and could potentially be adapted for S-S bond formation.

The application of these advanced techniques could lead to more sustainable and efficient synthetic routes for the target compound and a diverse range of its analogues.

Data Tables

Table 1: Key Reactants in the Synthesis of this compound

Compound Name Chemical Formula Role in Synthesis
Dimethylamine HN(CH₃)₂ Amine precursor
Carbon Disulfide CS₂ Source of the dithiocarbamate carbon and sulfur atoms
Sodium Hydroxide NaOH Base for the condensation reaction
Sodium Dimethyldithiocarbamate NaS₂CN(CH₃)₂ Nucleophilic dithiocarbamate precursor

Table 2: Overview of Synthetic Methodologies

Synthetic Step Methodology Key Features
Precursor Synthesis Amine-Carbon Disulfide Condensation High atom economy, straightforward, widely used. wikipedia.orgwikipedia.org
Derivatization Reaction with Alkali Metal Dithiocarbamate Salts Versatile, allows for the introduction of various functional groups. organic-chemistry.orgrsc.org
Target Synthesis Reaction with tert-Butylsulfenyl Chloride Direct approach for introducing the tert-butylsulfenyl moiety. researchgate.net

| Advanced Techniques | Multicomponent Reactions, Photocatalysis, Solvent-Free Conditions | Improved efficiency, sustainability, and milder reaction conditions. organic-chemistry.orgorganic-chemistry.orgnih.gov |

Phase Transfer Catalysis in Dithiocarbamate Synthesis

Phase transfer catalysis (PTC) has emerged as a powerful tool in organic synthesis, facilitating reactions between reactants in immiscible phases. In the synthesis of dithiocarbamates, PTC offers milder reaction conditions and improved yields. researchgate.net A variety of phase transfer catalysts have been explored for this purpose, with benzyl (B1604629) trimethyl ammonium (B1175870) hydroxide, commercially known as Triton-B, demonstrating notable efficacy. researchgate.netgrowingscience.com

The proposed mechanism for the Triton-B catalyzed synthesis of dithiocarbamates involves the initial reaction of an amine with carbon disulfide to form a dithiocarbamate anion. The phase transfer catalyst then facilitates the transfer of this anion from the aqueous to the organic phase, where it can react with an alkyl halide to yield the final dithiocarbamate product. researchgate.net The basic nature of Triton-B is believed to enhance the nucleophilicity of the dithiocarbamate anion, thereby accelerating the reaction. growingscience.com

A comparative study on the effect of various phase transfer catalysts on the yield of dithiocarbamates highlights the superior performance of Triton-B.

Table 1: Effect of Various Phase Transfer Catalysts on the Yield of Dithiocarbamates

Entry Name of PTC Time (hr) Yield (%)
1 TBAI 2 89
2 TBAB 2 88
3 TBAC 2.5 86
4 TBAHS 2.5 82
5 TBAHC 2 83
6 Triton B 1.5 91

Data sourced from a study on the reaction of phenyl ethyl chloride with n-butyl amine. researchgate.net

One-Pot Reaction Strategies for Enhanced Atom Economy

One-pot syntheses are highly desirable in modern organic chemistry due to their efficiency, reduced waste generation, and operational simplicity. The synthesis of S-alkyl dithiocarbamates is well-suited to a one-pot approach, which typically involves the reaction of an amine, carbon disulfide, and an alkyl halide. organic-chemistry.org This method is considered a highly atom-economic process. organic-chemistry.org

A particularly efficient and mild one-pot synthesis of dithiocarbamates has been developed that proceeds under solvent-free and catalyst-free conditions. organic-chemistry.org This reaction works well for a variety of primary and secondary amines and different alkyl halides at room temperature. organic-chemistry.org The simplicity of this method, often requiring only extraction for product isolation, makes it attractive for large-scale production. organic-chemistry.org

Another innovative one-pot strategy involves the use of N-tosylhydrazones, which can be generated in situ from aldehydes or ketones. rsc.orgnih.gov This transition-metal-free method allows for the synthesis of S-alkyl dithiocarbamates from carbonyl compounds, carbon disulfide, and amines in good to excellent yields. rsc.orgnih.gov

Table 2: One-Pot Synthesis of S-Alkyl Dithiocarbamates from N-Tosylhydrazones, CS₂, and Amines

Entry N-Tosylhydrazone Amine Product Yield (%)
1 Acetophenone tosylhydrazone Diethylamine S-(1-Phenylethyl) diethylcarbamodithioate 85
2 Cyclohexanone tosylhydrazone Piperidine S-Cyclohexyl piperidine-1-carbodithioate 92

Representative examples from a study on the one-pot synthesis via N-tosylhydrazones. nih.gov

Asymmetric Synthetic Approaches to Chiral Analogues

The development of asymmetric synthetic methods to produce enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. For the synthesis of chiral dithiocarbamate analogues, the use of a chiral auxiliary is a prominent strategy. Ellman's auxiliary, tert-butanesulfinamide, has proven to be a highly effective chiral ammonia (B1221849) equivalent for the asymmetric synthesis of a wide array of chiral amines. yale.edu

The general approach involves the condensation of the chiral tert-butanesulfinamide with a ketone or aldehyde to form a chiral N-sulfinylimine. Subsequent diastereoselective nucleophilic addition to the imine, followed by removal of the auxiliary, affords the chiral amine with high enantiomeric excess. mdpi.comresearchgate.net This methodology can be adapted to synthesize chiral amines that can then be converted to the corresponding chiral dithiocarbamates.

The stereochemical outcome of the nucleophilic addition is controlled by the chiral sulfinyl group, which directs the incoming nucleophile to one face of the imine. researchgate.net This method has been successfully applied to the synthesis of various chiral natural products and pharmacologically active compounds. researchgate.net

Synthesis of Related Dithiocarbimate Systems

Incorporation of Morita-Baylis-Hillman Adducts

The Morita-Baylis-Hillman (MBH) reaction provides a versatile route to highly functionalized molecules. organic-chemistry.org The adducts obtained from this reaction can serve as valuable precursors for the synthesis of dithiocarbamates. jocpr.comjocpr.com A one-pot, multicomponent reaction involving an amine, carbon disulfide, and a Baylis-Hillman adduct or alcohol in aqueous ethanol (B145695) at room temperature has been reported to produce dithiocarbamates in excellent yields. jocpr.com

The proposed mechanism for this transformation involves the in situ formation of a dithiocarbamate anion, which then undergoes a nucleophilic substitution (SN2') reaction with the Baylis-Hillman acetate (B1210297), displacing the acetate group to form the corresponding allyl dithiocarbamate. jocpr.com This method is notable for its mild conditions and environmentally friendly solvent system. jocpr.com

Formation of Tetraphenylphosphonium (B101447) Salts

The formation of dithiocarbamate salts with large, non-coordinating cations can be advantageous for certain applications. Tetraphenylphosphonium salts of dithiocarbamates have been synthesized and characterized. lanl.gov The synthesis is typically achieved through a metathesis reaction between a sodium or potassium dithiocarbamate salt and tetraphenylphosphonium bromide in a suitable solvent like acetonitrile. lanl.gov

The resulting tetraphenylphosphonium dithiocarbamate salts are generally stable, crystalline solids. lanl.gov X-ray crystallographic studies of these salts reveal charge-separated phosphonium (B103445) cations and dithiocarbamate anions. lanl.gov This synthetic route provides access to dithiocarbamate salts with modified physical properties, such as increased solubility in organic solvents.

Table 3: Synthesis of Tetraphenylphosphonium Dithiocarbamates

Entry Dithiocarbamate Anion Product Yield (%) M.p. (°C)
1 Diethyldithiocarbamate (B1195824) [PPh₄][S₂CNEt₂] 85 168-170
2 Piperidine-1-carbodithioate [PPh₄][S₂CN(CH₂)₅] 91 198-200

Data from the synthesis and characterization of tetraphenylphosphonium dithiocarbamates. lanl.gov

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of Tert Butylsulfenyl Dimethyldithiocarbamate

Fundamental Reaction Pathways

The reactivity of tert-butylsulfenyl dimethyldithiocarbamate (B2753861) is largely dictated by the interplay between the dimethyldithiocarbamate group and the tert-butylsulfenyl group. These groups can undergo a variety of transformations, including S-alkylation and oxidative reactions.

S-Alkylation Reactions of Dithiocarbamates

S-alkylation is a characteristic reaction of dithiocarbamate (B8719985) salts. In the context of tert-butylsulfenyl dimethyldithiocarbamate, this pathway is more relevant to its synthesis rather than a subsequent reaction. The formation of this compound would typically proceed via the reaction of a dimethyldithiocarbamate salt, such as sodium dimethyldithiocarbamate, with a suitable tert-butylsulfenyl electrophile, for instance, tert-butylsulfenyl chloride. This is a nucleophilic substitution reaction where the dithiocarbamate anion acts as the nucleophile.

The general reaction can be represented as: (CH₃)₂NCS₂⁻Na⁺ + (CH₃)₃CSCl → (CH₃)₂NC(S)SSC(CH₃)₃ + NaCl

This synthetic route is a common strategy for the formation of unsymmetrical disulfides. The reaction conditions for such transformations are typically mild, often carried out in a suitable organic solvent at or below room temperature.

Oxidative Transformations to Thiuram Disulfides

Dithiocarbamates are readily oxidized to form thiuram disulfides. This transformation involves the formation of a new sulfur-sulfur bond between two dithiocarbamate molecules. While this compound already contains a disulfide linkage, the dithiocarbamate moiety itself can be subject to oxidative coupling if the S-S bond were to cleave under certain conditions, leading to the formation of tetramethylthiuram disulfide.

However, a more direct oxidative transformation of the entire molecule is less straightforward. Oxidation of dithiocarbamates typically requires a one-electron oxidation of the dithiocarbamate anion. Given that this compound is a neutral molecule, its oxidation would likely target the sulfur atoms and could lead to a variety of products, including sulfoxides or sulfones, depending on the strength of the oxidizing agent. The formation of a thiuram disulfide from the intact molecule is not a primary expected pathway. The more probable oxidative reaction would involve cleavage of the existing S-S bond followed by dimerization of the resulting dimethyldithiocarbamyl radicals to form tetramethylthiuram disulfide, also known as thiram. researchgate.netalfa-chemistry.com

A representative reaction showing the oxidation of a dithiocarbamate salt to a thiuram disulfide is: 2 R₂NCS₂⁻ → [R₂NC(S)S]₂ + 2e⁻ nih.gov

Common oxidizing agents used for this purpose include hydrogen peroxide, halogens, and metal salts like potassium ferricyanide. researchgate.netalfa-chemistry.com

Investigations into Sulfur-Sulfur Bond Reactivity

The disulfide bond is a key functional group in this compound, and its reactivity is central to the chemical behavior of the molecule.

Cleavage Mechanisms of the Disulfide Linkage

The sulfur-sulfur bond in disulfides can be cleaved through several mechanisms, including reduction, oxidation, and nucleophilic or electrophilic attack. The cleavage can be either homolytic, forming two thiyl radicals, or heterolytic, resulting in a thiol and a sulfenyl derivative.

Reductive Cleavage: The disulfide bond can be reduced by various reagents, such as sodium borohydride (B1222165) or phosphines, to yield a thiol and a thiolate. In the case of this compound, this would lead to tert-butyl thiol and dimethyldithiocarbamic acid (which is unstable and decomposes).

Oxidative Cleavage: Strong oxidizing agents can cleave the S-S bond to form sulfonic acids or other oxidized sulfur species.

Nucleophilic Cleavage: Nucleophiles, such as cyanide or thiols, can attack one of the sulfur atoms of the disulfide bond, leading to its cleavage. For example, a thiol (R'SH) can react with a disulfide (RSSR) in a thiol-disulfide exchange reaction to form a new, unsymmetrical disulfide and a different thiol.

Photochemical Cleavage: Disulfide bonds can undergo homolytic cleavage upon exposure to ultraviolet (UV) light, generating two thiyl radicals. osti.gov For this compound, this would produce a tert-butylthiyl radical and a dimethyldithiocarbamyl radical.

The table below summarizes the expected products from different cleavage mechanisms of the disulfide bond in this compound.

Cleavage MechanismReagent/ConditionExpected Products
ReductiveNaBH₄tert-Butyl thiol, Dimethyldithiocarbamic acid (unstable)
OxidativeStrong Oxidanttert-Butanesulfonic acid, Oxidized dithiocarbamate derivatives
Nucleophilic (Thiol)R'SHtert-Butyl thiol, R'S-S-C(S)N(CH₃)₂
PhotochemicalUV lighttert-Butylthiyl radical, Dimethyldithiocarbamyl radical

Ligand Exchange and Transmetalation Reactions

Dithiocarbamates are excellent ligands for a wide range of metal ions, forming stable complexes. nsf.govresearchgate.net The dimethyldithiocarbamate portion of this compound can participate in ligand exchange and transmetalation reactions.

In a ligand exchange reaction , the dithiocarbamate can displace other ligands from a metal center to form a metal-dithiocarbamate complex. This is often observed when a solution of a metal salt is treated with a dithiocarbamate source.

Transmetalation involves the transfer of a ligand from one metal center to another. If this compound were to coordinate to a metal, the dithiocarbamate ligand could potentially be transferred to a different metal ion.

These reactions are fundamental in coordination chemistry and have applications in areas such as catalysis and materials science. nih.gov The ability of dithiocarbamates to chelate metals is also utilized in analytical chemistry for metal detection and in environmental remediation for the removal of heavy metals. nih.govnih.gov

Mechanistic Elucidations through Advanced Probes

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for characterizing the structure of the compound and its reaction products. Advanced NMR techniques, such as EXSY (Exchange Spectroscopy), can be used to study dynamic processes like ligand exchange.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the compound and for identifying intermediates and products in a reaction mixture. Techniques like Electrospray Ionization (ESI-MS) and tandem mass spectrometry (MS/MS) can provide detailed structural information and help to map out fragmentation pathways, which can offer insights into bond strengths and reactivity. For instance, in the mass spectrum of a related compound, fragmentation might be observed via the loss of the tert-butyl group. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions that may proceed through radical intermediates, such as photochemical cleavage of the S-S bond, EPR spectroscopy is an invaluable tool for the detection and characterization of these paramagnetic species.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model the structure of this compound, calculate its spectroscopic properties, and investigate the potential energy surfaces of its reactions. This can help to predict the most likely reaction pathways and transition states.

The application of these advanced probes would be essential to move from a theoretical understanding of the reactivity of this compound, based on the known chemistry of its functional groups, to a detailed, experimentally verified mechanistic understanding.

In Situ Monitoring Techniques

The study of transient species and reaction progress in real-time is crucial for elucidating the complex reaction pathways of this compound. While specific in situ monitoring data for this compound is not extensively detailed in the available literature, the application of standard spectroscopic techniques is paramount. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Electron Paramagnetic Resonance (EPR) spectroscopy would be instrumental in tracking the consumption of reactants and the formation of products and intermediates. For instance, IR spectroscopy could monitor changes in the characteristic vibrational frequencies of the C-N, C=S, and S-S bonds. NMR spectroscopy, particularly 1H and 13C NMR, would provide detailed structural information on the evolution of the molecular framework during a reaction. In reactions involving radical species, EPR spectroscopy would be essential for their detection and characterization. Although more specialized, Mössbauer spectroscopy could be employed if reactions involve iron or other suitable nuclei, providing insights into changes in the electronic environment of the metal center.

Elucidation of Reaction Intermediates and Transition States

The identification of reaction intermediates and the characterization of transition states are key to understanding the mechanistic details of reactions involving this compound. The nature of these transient species dictates the stereochemical and regiochemical outcomes of a reaction. For example, in addition reactions, the formation of a stable, chelated transition state can lead to high levels of stereoselectivity. Conversely, reactions proceeding through more flexible, open transition states may result in lower stereocontrol. The presence of Lewis basic functional groups within the molecule or in other reactants can influence the preferred transition state geometry by coordinating with metal centers, thereby directing the course of the reaction. Computational modeling, in conjunction with experimental data, is a powerful tool for visualizing and understanding the energetic profiles of different reaction pathways and the geometries of their associated transition states.

Role as a Synthetic Intermediate and Reagent in Organic Synthesis

Beyond its fundamental chemical reactivity, this compound holds potential as a valuable building block and reagent in the synthesis of more complex organic structures. Its unique combination of nitrogen and sulfur functional groups makes it an attractive precursor for a variety of target molecules.

Precursor Chemistry for Nitrogen- and Sulfur-Containing Heterocycles

Nitrogen- and sulfur-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products. The dithiocarbamate functionality within this compound provides a reactive handle for the construction of various heterocyclic rings. Through carefully designed reaction sequences, this compound could serve as a precursor to a range of heterocyclic systems. For example, intramolecular cyclization reactions could lead to the formation of thiazole, thiadiazole, or other related ring systems. The tert-butylsulfenyl group can act as a protecting group or a leaving group, facilitating transformations at other positions of the molecule before being cleaved or displaced to complete the heterocyclic core.

Structural Elucidation and Spectroscopic Characterization of Tert Butylsulfenyl Dimethyldithiocarbamate

Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are fundamental to elucidating the molecular structure of a compound. For a molecule such as tert-Butylsulfenyl dimethyldithiocarbamate (B2753861), a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy would be required for an unambiguous assignment of its constitution and connectivity.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. In the case of tert-Butylsulfenyl dimethyldithiocarbamate, HR-ESI-MS would be utilized to confirm its molecular formula, C7H15NS3.

Expected Data from HR-ESI-MS:

IonCalculated m/zObserved m/z
[M+H]⁺210.0490Not Reported
[M+Na]⁺232.0310Not Reported
[M+K]⁺247.9949Not Reported
Note: The data in this table is hypothetical and serves to illustrate the expected output of an HR-ESI-MS analysis.

The technique would involve dissolving the compound in a suitable solvent and introducing it into the mass spectrometer. The electrospray ionization process would generate protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺, [M+K]⁺). The high-resolution analyzer would then measure the mass-to-charge ratio (m/z) of these ions with sufficient precision to distinguish between different elemental compositions, thus confirming the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, IR spectroscopy would be crucial for identifying the characteristic vibrations of the dithiocarbamate (B8719985) and tert-butyl groups.

Key IR Vibrational Frequencies for Dithiocarbamate Derivatives:

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C–N (Thioureide)Stretching1450–1550
C=SStretching950–1050
C–SStretching600–800
Note: This table presents typical ranges for dithiocarbamate derivatives; specific values for the title compound are not available.

The IR spectrum of this compound would be expected to show a strong absorption band in the region of 1450–1550 cm⁻¹, corresponding to the C–N stretching vibration of the thioureide group. The position of this band provides insight into the partial double bond character of the C–N bond. Additionally, characteristic bands for the C=S and C–S stretching vibrations would be anticipated in the fingerprint region of the spectrum. The presence of the tert-butyl group would be confirmed by C-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., NOESY) NMR experiments would provide a complete picture of the connectivity and spatial arrangement of the atoms in this compound.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to observe signals for the protons of the two methyl groups attached to the nitrogen and the nine equivalent protons of the tert-butyl group.

¹³C NMR Spectroscopy: This method provides information about the different types of carbon atoms in the molecule. The ¹³C NMR spectrum would be expected to show distinct signals for the methyl carbons, the quaternary carbon of the tert-butyl group, and the carbon of the dithiocarbamate moiety (NCS2).

NOESY (Nuclear Overhauser Effect Spectroscopy): This two-dimensional NMR technique is used to determine the spatial proximity of atoms. For the title compound, a NOESY experiment could confirm the through-space connectivity between the protons of the dimethylamino group and other parts of the molecule, helping to define its conformation in solution.

Hypothetical NMR Data for this compound:

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹HNot ReportedSinglet6HN(CH₃)₂
¹HNot ReportedSinglet9HC(CH₃)₃
¹³CNot ReportedN(CH₃)₂
¹³CNot ReportedC(CH₃)₃
¹³CNot ReportedC(CH₃)₃
¹³CNot ReportedN-C=S
Note: This table illustrates the expected signals in the NMR spectra; no experimental data has been reported in the searched literature.

Solid-State Structural Analysis

While spectroscopic techniques provide invaluable information about the molecular structure, solid-state analysis is necessary to understand the arrangement of molecules in the crystalline state, including their absolute configuration and intermolecular interactions.

Crystal Engineering Strategies for Dithiocarbamate Derivatives

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties. For dithiocarbamate derivatives, crystal engineering strategies often focus on the formation of supramolecular architectures through non-covalent interactions such as hydrogen bonding and coordination to metal centers.

While specific crystal engineering studies on this compound are not available, general strategies for dithiocarbamates include:

Hydrogen Bonding: In dithiocarbamates containing N-H or O-H groups, hydrogen bonding plays a crucial role in directing the crystal packing.

Metal Coordination: Dithiocarbamates are excellent ligands for a wide variety of metal ions. The coordination of metal ions to the sulfur atoms of the dithiocarbamate moiety can lead to the formation of discrete coordination complexes or extended coordination polymers with diverse dimensionalities (1D, 2D, or 3D). The choice of the metal ion and the substituents on the dithiocarbamate ligand can be used to tune the resulting solid-state architecture.

Halogen Bonding and other Weak Interactions: Other non-covalent interactions, such as halogen bonding and π-π stacking (in aromatic derivatives), can also be exploited to control the assembly of dithiocarbamate molecules in the solid state.

Theoretical and Computational Chemistry Approaches to Tert Butylsulfenyl Dimethyldithiocarbamate

Reaction Mechanism Predictions and Energy Profiles

Further progress on this topic would require original research to be conducted, involving the application of the aforementioned computational chemistry techniques to tert-Butylsulfenyl dimethyldithiocarbamate (B2753861). Such studies would first need to be performed and published by the scientific community before a comprehensive article could be generated.

Transition State Characterization

The characterization of transition states is a cornerstone of computational chemistry, providing insights into the energy barriers and mechanisms of chemical reactions. For a compound like tert-Butylsulfenyl dimethyldithiocarbamate, which may be involved in processes such as sulfur transfer in vulcanization, understanding its transition states is crucial.

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to locate and characterize transition state geometries and energies. nih.gov Automated transition state theory calculations can be used for high-throughput screening of reaction kinetics. arxiv.orgcompchemhighlights.org For a hypothetical reaction involving this compound, the process would involve:

Geometry Optimization: The initial structures of the reactants and products are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the saddle point on the potential energy surface that connects the reactants and products. This structure represents the transition state.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Detailed analysis of the transition state structure can reveal key information about the reaction mechanism, such as which bonds are breaking and forming. For instance, in the context of vulcanization, the transition state for sulfur transfer from this compound to a polymer chain could be characterized to understand the feasibility and kinetics of this process.

Table 1: Hypothetical Parameters for Transition State Analysis of a Reaction Involving this compound

ParameterDescriptionHypothetical Value RangeComputational Method
Activation Energy (Ea)The energy barrier that must be overcome for the reaction to occur.15 - 30 kcal/molDFT (e.g., B3LYP)
Imaginary FrequencyThe single negative frequency in the vibrational analysis of a transition state.-200 to -500 cm⁻¹DFT (e.g., B3LYP)
Key Bond Distances (Å)Distances of bonds being formed and broken in the transition state.1.8 - 2.5 Å (e.g., S-S, S-C bonds)DFT (e.g., B3LYP)
Gibbs Free Energy of Activation (ΔG‡)The change in Gibbs free energy from the reactants to the transition state, indicating spontaneity.20 - 40 kcal/molDFT with solvation model

Note: The values in this table are hypothetical and serve as an illustration of the types of data that would be generated from a computational study.

Reaction Pathway Mapping

Reaction pathway mapping, often achieved through Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed picture of the transformation from reactants to products via the transition state. mdpi.com This analysis can confirm that a located transition state indeed connects the intended reactants and products and can reveal the presence of intermediates or alternative reaction channels.

For this compound, mapping the reaction pathways for its decomposition or its reaction with other molecules would be critical in understanding its function, for example, as a vulcanization accelerator. A computational study on the mechanism of zinc dithiocarbamate-activated rubber vulcanization highlights how DFT can be used to elucidate the complex series of reactions involved. acs.org A similar approach could be applied to this compound to map out its role in sulfur cross-linking.

The process of reaction pathway mapping would involve:

IRC Calculations: Starting from the transition state geometry, calculations are run in both the forward and reverse directions along the reaction coordinate to trace the path to the reactants and products.

Energy Profile: The energies of the structures along the IRC are plotted to create a reaction energy profile, which visually represents the energy changes throughout the reaction.

Intermediate Identification: Any local energy minima along the reaction pathway would indicate the presence of reaction intermediates, which could then be isolated and further characterized.

By mapping these pathways, researchers can gain a comprehensive understanding of the reaction mechanism, including its stereoselectivity and regioselectivity. researchgate.net

Computational Design of Novel Dithiocarbamate (B8719985) Architectures

Computational chemistry is not only a tool for understanding existing molecules but also a powerful engine for the design of new ones with desired properties. The computational design of novel dithiocarbamate architectures can lead to the development of more efficient and safer vulcanization accelerators or compounds with other industrial applications.

The design process often involves a combination of techniques:

Quantitative Structure-Activity Relationship (QSAR): This method establishes a mathematical relationship between the chemical structure and the biological or chemical activity of a series of compounds. While more common in drug design, the principles can be applied to materials science to correlate structural features of dithiocarbamates with their performance as accelerators.

Molecular Docking and Dynamics: In biological systems, these methods are used to predict the binding of a ligand to a receptor. nih.gov In the context of materials, similar principles could be used to model the interaction of dithiocarbamate derivatives with polymer chains or other components of a rubber formulation.

Virtual Screening: Large libraries of virtual compounds can be computationally screened for desired properties. For example, a library of novel dithiocarbamate derivatives could be screened for properties like optimal sulfur-sulfur bond dissociation energy, which is relevant to their function as sulfur donors.

For instance, to design a better vulcanization accelerator based on the dithiocarbamate scaffold, one might computationally explore modifications to the alkyl groups to fine-tune the compound's reactivity and solubility in the rubber matrix. DFT calculations could be used to predict how these modifications affect the electronic structure and, consequently, the performance of the molecule. nih.gov

Applications of Tert Butylsulfenyl Dimethyldithiocarbamate in Specialized Chemical Fields

Materials Science and Engineering Applications

In the realm of materials science, the utility of tert-Butylsulfenyl dimethyldithiocarbamate (B2753861) and related dithiocarbamate (B8719985) compounds is diverse, ranging from enhancing the durability of industrial materials to enabling the synthesis of novel functional systems.

While metal complexes of dithiocarbamates, such as molybdenum dithiocarbamate (MoDTC), are well-established as highly effective antiwear and friction-reducing additives in lubricants, specific research focusing on tert-Butylsulfenyl dimethyldithiocarbamate for this purpose is not extensively documented. nih.gov The function of these additives is typically attributed to their ability to form a protective tribofilm on metal surfaces under boundary lubrication conditions. researchgate.netnih.gov

The mechanism of antiwear additives like MoDTC involves their decomposition under the high pressure and temperature found at the contact points of rubbing surfaces. nih.gov This decomposition leads to the in-situ formation of a durable, low-shear tribofilm. For MoDTC, this film is primarily composed of molybdenum disulfide (MoS₂) nanosheets. researchgate.netnih.gov These nanosheets align parallel to the direction of sliding, providing a low-friction interface that prevents direct metal-to-metal contact, thereby significantly reducing wear. researchgate.net The process is a dynamic one, with the film being continuously formed and removed during operation, requiring a constant supply of the additive from the lubricant to maintain protection. nih.gov

Under boundary lubrication, the lubricant film is too thin to completely separate the moving surfaces. Antiwear additives are crucial in this regime. The tribochemical reaction of additives like MoDTC and Zinc dialkyl dithiophosphate (B1263838) (ZDDP) creates a protective surface layer. nih.gov The effectiveness of the MoS₂ film formed from MoDTC is attributed to its layered, lamellar structure, which has weak van der Waals forces between layers, allowing them to slide easily over one another. researchgate.net This action reduces the coefficient of friction and protects the underlying surfaces from scuffing and wear. semanticscholar.org The chemical composition and crystalline structure of the tribofilm are key factors that determine its friction-reducing efficacy. researchgate.net

The most prominent application of this compound is within the rubber industry, where it functions as a vulcanization accelerator. It belongs to the sulfenamide (B3320178) class of accelerators, which are prized for their delayed-action mechanism. lusida.comchembroad.com This characteristic is critical for modern rubber processing.

Vulcanization is a chemical process that converts natural rubber and other unsaturated polymers into more durable materials by forming cross-links between polymer chains. lusida.com While elemental sulfur alone can achieve this, the process is impractically slow. lusida.com Accelerators are added to control the rate and efficiency of the reaction. Dithiocarbamates are known as ultra-fast accelerators, but this high reactivity can lead to premature vulcanization, or "scorch," during the mixing and shaping stages when the rubber compound is hot. lusida.comwelltchemicals.com

Sulfenamide accelerators, such as this compound, were developed to overcome this issue. chembroad.comwelltchemicals.com They provide a crucial induction period (scorch delay) before the rapid cross-linking reaction begins. welltchemicals.com The mechanism involves the thermal decomposition of the sulfenamide during vulcanization temperatures to release the active dithiocarbamate accelerator and a tert-butylsulfenyl radical, initiating a more controlled and predictable curing process. This allows for safe processing at high temperatures, followed by a fast and efficient cure in the mold. lusida.comgoogle.com

Table 1: Comparison of Common Vulcanization Accelerator Classes

Accelerator ClassRepresentative CompoundsCure RateScorch SafetyPrimary Application
Sulfenamides TBBS, CBS, This compound FastExcellentTire industry, complex molded goods
Thiazoles MBT, MBTSMedium-FastGoodGeneral purpose rubber goods
Thiurams TMTD, TETDVery FastPoor to FairEV cure systems, secondary accelerator
Dithiocarbamates ZDMC, ZDECUltra FastPoorLatex, rapid low-temperature curing
Guanidines DPG, DOTGSlowGoodSecondary accelerator with thiazoles

The dithiocarbamate group is a versatile functional moiety for the design of advanced materials. Its strong chelating ability is widely exploited. mdpi.com Dithiocarbamate complexes of metals serve as efficient single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. mdpi.com Through processes like thermolysis, these complexes decompose cleanly to yield nanoparticles with controlled size and composition, which are valuable in electronics and catalysis.

Furthermore, the dithiocarbamate functional group can be anchored to various substrates to create functionalized surfaces. For instance, silica-based materials functionalized with dithiocarbamate groups have been developed for the purpose of adsorbing heavy metals from aqueous solutions. rsc.org The dithiocarbamate ligands on the silica (B1680970) surface have a high affinity for heavy metal ions, enabling their effective removal. In another application, dithiocarbamates are used as robust anchoring groups to attach functional molecules to gold surfaces, with potential uses in molecular electronics and sensor development. nih.gov

Role as an Antiwear Additive in Lubrication Systems

Coordination Chemistry and Organometallic Applications

Dithiocarbamates are highly versatile ligands in coordination and organometallic chemistry. mdpi.com As mono-anionic, bidentate ligands, they form stable complexes with nearly all transition metals as well as main group elements, lanthanides, and actinides. bohrium.comnih.gov The dimethyldithiocarbamate anion, which would be the active ligand derived from this compound, is a soft donor ligand due to its two sulfur atoms, allowing it to form strong covalent bonds with soft metal centers. wikipedia.org

The electronic properties of the dithiocarbamate ligand can be tuned by the substituents on the nitrogen atom. A key feature is the ability to describe its bonding through resonance structures, including a thioureide form, which imparts partial double-bond character to the C-N bond and helps to stabilize metals in a wide range of oxidation states. bohrium.com

Metal dithiocarbamate complexes exhibit diverse coordination geometries, including tetrahedral, square planar, and octahedral. mdpi.com These complexes are foundational to numerous applications. They have been studied for their biological activity and are used as precursors for materials synthesis, as mentioned previously. nih.gov Their chemical robustness and straightforward synthesis make dithiocarbamates a fundamental building block in the field of coordination chemistry. nih.govacs.org

Formation of Transition Metal Dithiocarbamate Complexes

The primary role of this compound in coordination chemistry is to act as a source for the dimethyldithiocarbamate anion, [(CH₃)₂NCS₂]⁻. While dithiocarbamate complexes are commonly synthesized from the reaction of a secondary amine with carbon disulfide in the presence of a base and a metal salt, alternative routes involve precursors that deliver the dithiocarbamate ligand through bond cleavage. nih.gov Compounds containing a sulfur-sulfur bond, such as thiuram disulfides ([(R₂NCS₂)₂]), are known to react with low-valent metal complexes via oxidative addition, resulting in the cleavage of the S-S bond and the formation of two dithiocarbamate ligands coordinated to the metal center. researchgate.net

Analogously, this compound, with its (CH₃)₂NC(S)S-SC(CH₃)₃ structure, is poised to react with metal centers. The cleavage of the disulfide bond liberates the dimethyldithiocarbamate fragment, which then acts as a potent chelating agent. nih.gov This process allows for the in situ generation of the active ligand, which subsequently coordinates with a transition metal ion. The metal ion, acting as a Lewis acid, facilitates the cleavage and is then chelated by the two sulfur donor atoms of the dimethyldithiocarbamate moiety. nih.gov This forms a stable, five-membered chelate ring, a characteristic feature of dithiocarbamate complexes. nih.gov The resulting complexes are typically neutral and exhibit good solubility in organic solvents. sysrevpharm.org

Ligand Design and Metal Chelation Properties

The dimethyldithiocarbamate ligand, generated from this compound, is a highly versatile building block in ligand design. As a monoanionic, bidentate ligand, it forms stable complexes with nearly all transition metals, as well as main group elements, lanthanides, and actinides. nih.gov The two sulfur atoms act as soft donor atoms, showing a strong affinity for soft metal ions according to Hard and Soft Acids and Bases (HSAB) theory. researchgate.net

A key feature of the dithiocarbamate ligand is its ability to stabilize metals in a wide variety of oxidation states. This versatility is attributed to the contribution of two main resonance structures: the dithiocarbamate form and the thioureide form. nih.gov The thioureide form involves a double bond between the carbon and nitrogen atoms and places more negative charge on the sulfur atoms, enhancing their donor capability. This electronic flexibility allows the ligand to effectively coordinate to metals in both high and low oxidation states. researchgate.netnih.gov

Coordination Properties of the Dimethyldithiocarbamate Ligand
PropertyDescriptionSignificance
Ligand TypeMonoanionic, bidentateForms stable five-membered chelate rings with metal ions.
Donor AtomsSulfur (x2)Classified as a soft ligand, showing high affinity for soft transition metals. researchgate.net
Resonance StructuresDithiocarbamate and Thioureide formsAllows for stabilization of metals in a wide range of oxidation states. nih.gov
Common GeometriesSquare planar, Tetrahedral, OctahedralDependent on the central metal ion and its oxidation state. nih.gov

Catalytic Applications of Dithiocarbamate Complexes

Transition metal dithiocarbamate complexes, formed from precursors like this compound, are effective catalysts in a variety of organic transformations. The electronic properties and stability imparted by the dithiocarbamate ligand make the metal center catalytically active.

Dithiocarbamate complexes typically act as homogeneous catalysts , being soluble in the organic reaction medium. sysrevpharm.org This ensures high accessibility to the catalytic sites and often leads to high activity and selectivity under mild reaction conditions. However, a major drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product mixture, which complicates purification and catalyst recycling.

To overcome this limitation, strategies have been developed to immobilize these complexes on solid supports, creating heterogeneous catalysts . For instance, dithiocarbamate functionalities can be grafted onto materials like silica, polymers, or activated carbon. researchgate.net These supported catalysts combine the high reactivity of the molecular complex with the practical advantages of heterogeneous systems, such as easy separation and reusability. researchgate.net

Metal dithiocarbamate complexes have demonstrated catalytic activity in several key organic reactions. For example, copper-dithiocarbamate complexes have been utilized as catalysts in cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. The dithiocarbamate ligand helps to stabilize the copper catalytic species, facilitating the reaction cycle.

Gold-dithiocarbamate complexes have been employed in A³ coupling reactions (aldehyde-alkyne-amine) for the synthesis of propargylamines. researchgate.net Mechanistic studies suggest the reaction involves the formation of an iminium ion intermediate and subsequent C-H activation, processes facilitated by the gold-dithiocarbamate catalyst. researchgate.net Furthermore, these complexes serve as single-source precursors for synthesizing metal sulfide nanoparticles, which themselves have significant catalytic applications. researchgate.net

Advanced Analytical Methodologies Utilizing Dithiocarbamate Chemistry

The strong chelating ability of the dithiocarbamate group is widely exploited in analytical chemistry, particularly for the determination of trace metal ions.

The analysis of trace and ultra-trace levels of heavy metals in environmental and biological samples is often hindered by their low concentrations and interference from the sample matrix. Dithiocarbamates are excellent chelating agents for preconcentration steps because they form stable, neutral complexes with a wide range of metal ions, including lead, cadmium, copper, and mercury. researchgate.net These complexes are typically non-polar and can be efficiently separated from the aqueous sample matrix.

Solid-phase extraction (SPE) is a common preconcentration technique that utilizes this chemistry. In a typical SPE procedure, an aqueous sample containing metal ions is treated with a dithiocarbamate salt solution (e.g., sodium diethyldithiocarbamate (B1195824) or ammonium (B1175870) pyrrolidine (B122466) dithiocarbamate) to form the metal-dithiocarbamate complexes. This solution is then passed through a solid sorbent material, such as a C18 silica cartridge. The non-polar metal complexes are retained on the sorbent, while the more polar matrix components pass through. The retained complexes can then be eluted with a small volume of an organic solvent, achieving a significant concentration factor. The concentrated analyte can then be quantified using techniques like Flame Atomic Absorption Spectrometry (FAAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Performance Data for Dithiocarbamate-Based SPE of Trace Metals
AnalyteTechniquePreconcentration FactorDetection Limit (μg/L)Reference
Copper (Cu)SPE-FAAS151.4
Iron (Fe)SPE-FAAS153.3
Lead (Pb)SPE-FAAS155.7
Tellurium (Te)SPE-ICP-MSNot Specified0.003

This chelation-based approach enhances the sensitivity and selectivity of analytical methods, allowing for the reliable quantification of toxic heavy metals at levels relevant to environmental and health standards.

Spectrophotometric and Chromatographic Methods Development

Detailed research findings and data tables concerning the application of this compound in spectrophotometric and chromatographic methods could not be provided as no relevant studies were identified in the public domain.

Future Directions and Emerging Research Avenues

Q & A

Q. What are the standard synthetic routes for tert-butylsulfenyl dimethyldithiocarbamate, and how do reaction conditions influence yield?

The synthesis of dithiocarbamates typically involves the reaction of amines with carbon disulfide in alkaline media. For tert-butylsulfenyl derivatives, tert-butyl thiols may react with dimethyldithiocarbamate precursors under controlled pH and temperature. Key parameters include:

  • pH control (8–10) to avoid decomposition of intermediates.
  • Temperature optimization (20–40°C) to balance reaction rate and side-product formation.
  • Solvent selection (e.g., aqueous ethanol or THF) to enhance solubility of intermediates .
    Yield improvements (>80%) are achievable by slow addition of carbon disulfide and inert atmosphere to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • FT-IR : Strong absorption bands at 950–1250 cm⁻¹ (C=S stretching) and 1450–1500 cm⁻¹ (N–C=S vibrations).
  • NMR :
    • ¹H NMR : Singlets for tert-butyl groups at δ 1.2–1.4 ppm; methyl groups attached to nitrogen at δ 3.1–3.3 ppm.
    • ¹³C NMR : Quaternary carbon in tert-butyl at δ 28–32 ppm; thiocarbonyl (C=S) at δ 195–205 ppm.
  • UV-Vis : Absorption maxima near 250–280 nm due to π→π* transitions in the dithiocarbamate moiety .

Q. How can researchers assess the purity of this compound using titration or chromatographic methods?

  • Titration : Iodometric titration quantifies dithiocarbamate content by oxidizing the –N–C=S group with iodine. A 0.1 M iodine solution is titrated until a persistent blue starch-iodine complex forms .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm; mobile phases often include acetonitrile/water (70:30 v/v) .
  • HS-GC/MS : Headspace analysis for volatile impurities (e.g., residual carbon disulfide) with detection limits <0.01 ppm .

Advanced Research Questions

Q. What mechanistic insights explain the stabilizing effects of bis(dimethyldithiocarbamate) derivatives in polymer matrices like polypropylene?

Bis(dimethyldithiocarbamate) acts as a radical scavenger and metal deactivator in polymers. The mechanism involves:

  • Radical termination : Thiyl radicals (R–S•) from dithiocarbamates quench alkyl radicals in degraded polymer chains.
  • Metal chelation : Coordination to transition metals (e.g., Cu, Fe) prevents catalytic oxidation.
    Studies show a 40–60% reduction in polypropylene degradation rates at 0.5–1.0 wt% loading, confirmed by TGA and FT-IR monitoring of carbonyl indices .

Q. How does this compound compare to other dithiocarbamates in heavy metal chelation efficiency, and what experimental parameters optimize its performance?

  • Chelation efficiency : Tert-butylsulfenyl groups enhance lipophilicity, improving extraction of heavy metals (e.g., Pb²⁺, Cd²⁺) from organic matrices. Comparative studies show 20–30% higher efficiency vs. sodium dimethyldithiocarbamate in solvent extraction systems .
  • Optimization parameters :
    • pH : Optimal at 5–7 for maximal metal-ligand complex stability.
    • Solvent polarity : Non-polar solvents (e.g., chloroform) improve partitioning of metal complexes .

Q. What strategies resolve contradictions in toxicity data between this compound and structurally similar compounds?

  • Cross-validation : Use standardized assays (e.g., OECD Guidelines 423 for acute toxicity) to compare tert-butylsulfenyl derivatives with analogs like ziram or ferbam.
  • Metabolite analysis : LC-MS/MS identifies degradation products (e.g., CS₂, dimethylamine) that may contribute to toxicity discrepancies.
  • Dose normalization : Express toxicity endpoints (e.g., LD₅₀) in molar terms to account for molecular weight differences .

Q. In catalytic applications, how do structural modifications of this compound affect its reactivity and stability under varying conditions?

  • Steric effects : The tert-butyl group reduces nucleophilic attack on the dithiocarbamate core, enhancing thermal stability (decomposition >200°C vs. 150°C for methyl analogs).
  • Electronic effects : Electron-withdrawing substituents increase electrophilicity, improving catalytic activity in cross-coupling reactions. For example, tert-butylsulfenyl derivatives show 15% higher yields in Suzuki-Miyaura reactions vs. phenyl analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.